REACTION_SMILES
|
[CH2:30]1[CH2:31][CH2:32][C:33]2=[N:38][CH2:37][CH2:36][CH2:35][N:34]2[CH2:39][CH2:40]1.[CH2:41]1[O:42][CH2:43][CH2:44][CH2:45]1.[CH3:47][c:48]1[cH:49][cH:50][cH:51][cH:52][cH:53]1.[I:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[O:8][CH2:7][CH2:6][CH:5]2[OH:12].[OH2:46].[c:13]1([P:14]([c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)(=[O:23])[N:27]=[N+:15]=[N-:16])[cH:24][cH:25][cH:26][cH:28][cH:29]1>>[I:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[O:8][CH2:7][CH2:6][CH:5]2[NH2:27]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CCOc2ccc(I)cc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=NP(=O)(c1ccccc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCOc2ccc(I)cc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:30]1[CH2:31][CH2:32][C:33]2=[N:38][CH2:37][CH2:36][CH2:35][N:34]2[CH2:39][CH2:40]1.[CH2:41]1[O:42][CH2:43][CH2:44][CH2:45]1.[CH3:47][c:48]1[cH:49][cH:50][cH:51][cH:52][cH:53]1.[I:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[O:8][CH2:7][CH2:6][CH:5]2[OH:12].[OH2:46].[c:13]1([P:14]([c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)(=[O:23])[N:27]=[N+:15]=[N-:16])[cH:24][cH:25][cH:26][cH:28][cH:29]1>>[I:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[O:8][CH2:7][CH2:6][CH:5]2[NH2:27]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CCOc2ccc(I)cc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=NP(=O)(c1ccccc1)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CCOc2ccc(I)cc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |